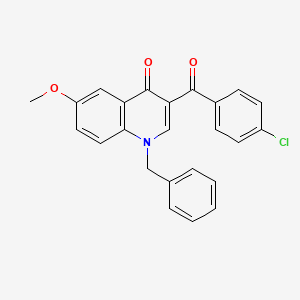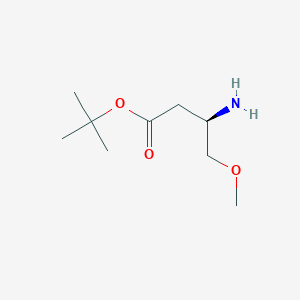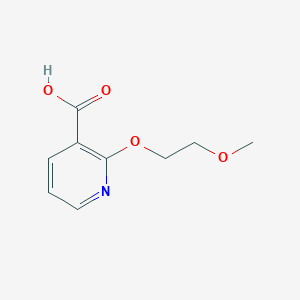
2-(2-Methoxyethoxy)pyridine-3-carboxylic acid
Übersicht
Beschreibung
2-(2-Methoxyethoxy)pyridine-3-carboxylic acid, also known as MEPC, is a chemical compound that has been studied for its potential applications in scientific research. MEPC is a pyridine derivative that has been synthesized through various methods and has been found to have unique biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Pharmaceutical and Herbicide Production : Pyridine carboxylic acids, such as picolinic acid (a derivative), are used as intermediates in manufacturing pharmaceuticals and herbicides. They play a role in producing nutritional supplements and metal salts. Reactive extraction techniques are utilized for recovering these acids from dilute aqueous solutions like fermentation broth, with emphasis on minimizing toxicity (Datta & Kumar, 2014).
Antimicrobial Activity : Derivatives of pyridine carboxylic acids have been synthesized and shown to exhibit antimicrobial activity against various strains of bacteria and fungi. This includes compounds synthesized using 2-chloropyridine-3-carboxylic acid (Patel, Agravat, & Shaikh, 2011).
Chemical Synthesis and Electroreduction : The electroreduction of substituents on pyridine rings, including carboxylic acid groups, in aqueous sulfuric acid solutions, has been explored. This study provides insights into reduction mechanisms and highlights the synthetic scope of these reactions (Nonaka, Kato, Fuchigami, & Sekine, 1981).
Photophysical Properties in Coordination Polymers : Pyridine carboxylic acids derivatives have been used in the synthesis of lanthanide-based coordination polymers. These compounds have been studied for their photophysical properties, which are of interest in materials science (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Catalysis in Organic Reactions : Pyridine carboxylic acids have been studied in the context of catalysis, particularly in decarboxylative coupling reactions. These studies help in understanding the role of these acids in organic synthesis (Neely & Rovis, 2014).
Eigenschaften
IUPAC Name |
2-(2-methoxyethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-5-6-14-8-7(9(11)12)3-2-4-10-8/h2-4H,5-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLDUXYEVPKHOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethoxy)pyridine-3-carboxylic acid | |
CAS RN |
247582-56-5 | |
| Record name | 2-(2-methoxyethoxy)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


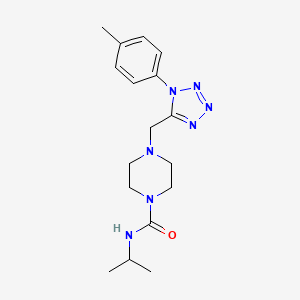
![N-(7-Oxaspiro[3.5]nonan-2-ylmethyl)prop-2-enamide](/img/structure/B2465978.png)
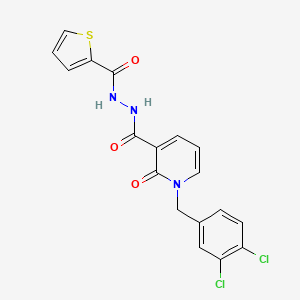
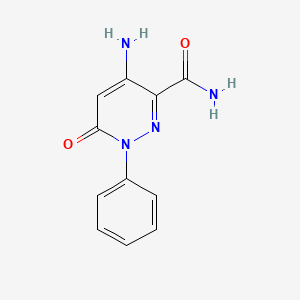
![N-(benzo[d]thiazol-5-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2465982.png)

![(E)-2-Cyano-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2465984.png)
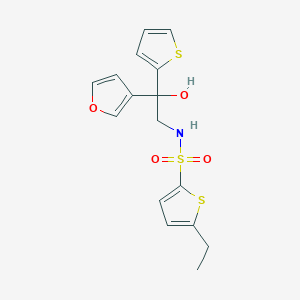
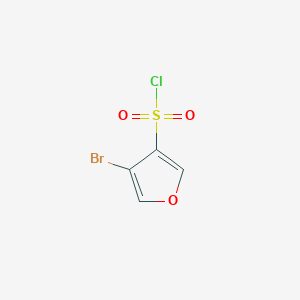

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidin-2-yl]acetic acid](/img/structure/B2465993.png)
